1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS No.: 27392-71-8

Cat. No.: VC2029017

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27392-71-8 |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3 |

| Standard InChI Key | VORCSTVWTCFCFA-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)N |

| Canonical SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)N |

Introduction

Chemical Identity and Structural Characteristics

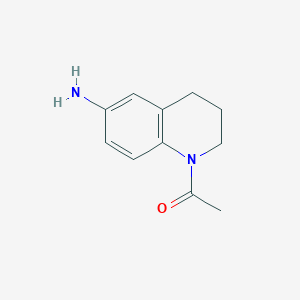

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone consists of a partially hydrogenated quinoline ring system (3,4-dihydroquinoline) with an acetyl group attached to the nitrogen at position 1 and an amino group at position 6 of the aromatic ring. This structure combines both aromatic and aliphatic regions, creating a versatile molecular scaffold with multiple potential interaction sites.

The compound is characterized by the following identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 27392-71-8 |

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3 |

| Standard InChIKey | VORCSTVWTCFCFA-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)N |

| PubChem Compound ID | 10058349 |

Table 1: Physical and Chemical Properties of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Chemical Reactivity and Properties

The chemical behavior of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is influenced by its functional groups. The presence of the amino group at position 6 provides a nucleophilic center capable of participating in various transformations, including amide formation, reductive amination, and diazotization reactions. This amino group can also engage in hydrogen bonding interactions, which may influence both the compound's physical properties and its biological activity.

Spectroscopic Characterization

Based on its structure, 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone would exhibit characteristic spectroscopic features that could be used for identification and purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the 1H NMR spectrum, key signals would include:

-

A singlet for the methyl group of the acetyl functionality (approximately 2.0-2.2 ppm)

-

Complex multiplets for the methylene protons in the dihydroquinoline ring (2.5-4.5 ppm)

-

Aromatic proton signals for the quinoline system (6.5-7.5 ppm)

-

A broad singlet for the amino group protons (3.5-5.0 ppm, potentially exchangeable)

For 13C NMR, characteristic signals would include:

-

A carbonyl carbon signal for the acetyl group (approximately 170 ppm)

-

Aromatic carbon signals (110-150 ppm)

-

Aliphatic carbon signals for the methylene groups and the methyl group (20-50 ppm)

These expected patterns are consistent with reported spectra for related compounds, such as the oxadiazole derivatives of dihydroquinolinones described in the literature .

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

-

N-H stretching vibrations for the primary amino group (3300-3500 cm-1)

-

C=O stretching vibration for the acetyl carbonyl (1650-1700 cm-1)

-

C=C stretching vibrations for the aromatic ring (1400-1600 cm-1)

-

C-N stretching vibrations (1200-1350 cm-1)

Mass Spectrometry

In mass spectrometry, the compound would show a molecular ion peak at m/z 190 corresponding to its molecular weight. Fragmentation patterns might include the loss of the acetyl group (m/z 43) and subsequent fragmentations of the ring system.

Biological Activities and Applications

Materials Science Applications

In materials science, 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone has potential applications based on the general properties of quinoline derivatives:

-

Fluorescent probes and sensors - The aromatic system could exhibit fluorescence properties that might be modulated by the electron-donating amino group.

-

Coordination chemistry - The compound contains multiple potential coordination sites (carbonyl oxygen, ring nitrogen, and amino group) that could interact with metal ions to form complexes with interesting properties.

-

Polymer science - The functional groups provide sites for polymerization or incorporation into polymer matrices.

Chemical Building Block

Perhaps one of the most significant applications of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is as a versatile chemical building block. The amino group serves as a handle for further functionalization through:

-

Amide formation with carboxylic acids or acid chlorides

-

Reductive amination with aldehydes or ketones

-

Formation of diazonium salts followed by various transformations

-

Schiff base formation

-

Sulfonamide synthesis

These transformations could lead to libraries of compounds with tunable properties for various applications.

Structure-Activity Relationships

Understanding structure-activity relationships requires comparison with structurally related compounds:

Positional Isomers

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, a positional isomer with the amino group at position 7 instead of position 6, has been documented . The different position of the amino group likely results in altered electronic properties and potentially different biological activities due to changes in hydrogen bonding patterns and electronic distribution.

Functional Group Variations

Several compounds with different substituents at position 6 have been reported:

-

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone - Contains a nitro group at position 6, which imparts different electronic properties compared to the amino group .

-

1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone - Features a bromo substituent that alters the electronic properties and provides a handle for further synthetic modifications .

Comparison of these compounds could provide insights into how the nature of the substituent at position 6 influences properties and activities.

Scaffold Variations

6-amino-3,4-dihydroquinolin-2(1H)-one represents a related scaffold with a lactam functionality instead of the N-acetyl group . This structural change significantly alters the compound's properties due to the different electronic nature and hydrogen bonding capabilities of the lactam versus the acetamide.

Studies of these structural variations could help establish comprehensive structure-activity relationships and guide the design of optimized compounds for specific applications.

Future Research Directions

Several promising avenues for future research on 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone include:

-

Development and optimization of efficient synthetic routes

-

Comprehensive characterization of physicochemical properties

-

Systematic evaluation of biological activities, particularly in areas where quinoline derivatives have shown promise

-

Investigation of structure-activity relationships through the synthesis and testing of structural analogs

-

Exploration of coordination chemistry with various metal ions

-

Development of applications in materials science

-

Study of derivatization reactions to create libraries of functionally diverse compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume